4-Azido-1-methoxy-2-(trifluoromethyl)benzene
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Overview
Description
4-Azido-1-methoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-1-methoxy-2-(trifluoromethyl)benzene, is treated with sodium azide in the presence of a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Azido-1-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Major Products:
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
4-Azido-1-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of nitrogen-containing heterocycles.
Materials Science: Employed in the development of functional materials, such as polymers and coatings, due to its reactive azido group.
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of bioactive compounds, including drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Azido-1-methoxy-2-(trifluoromethyl)benzene is primarily related to the reactivity of its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in medicinal chemistry for their bioactivity and stability. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a useful moiety in drug design .
Comparison with Similar Compounds
1-Azido-4-(trifluoromethyl)benzene: Lacks the methoxy group, resulting in different reactivity and applications.
4-Azido-1-methoxybenzene:
Uniqueness: 4-Azido-1-methoxy-2-(trifluoromethyl)benzene is unique due to the combination of the azido, methoxy, and trifluoromethyl groups on the benzene ring. This combination imparts distinct reactivity and physicochemical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-azido-1-methoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c1-15-7-3-2-5(13-14-12)4-6(7)8(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNGSFRBKUARRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=[N+]=[N-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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